(R,S)-(COD)Ir[iPr-SpinPHOX]
Overview
Description
(R,S)-(Cyclooctadiene)Iridium[iPr-SpinPHOX] is a chiral iridium complex that has gained significant attention in the field of asymmetric catalysis. This compound is known for its high enantioselectivity and efficiency in various catalytic reactions, making it a valuable tool in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-(Cyclooctadiene)Iridium[iPr-SpinPHOX] typically involves the coordination of iridium with the chiral ligand iPr-SpinPHOX (isopropyl-SpinPHOX). The process begins with the preparation of the chiral ligand, followed by its reaction with an iridium precursor, such as iridium chloride or iridium acetylacetonate, in the presence of cyclooctadiene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the iridium complex .
Industrial Production Methods
While specific industrial production methods for (R,S)-(Cyclooctadiene)Iridium[iPr-SpinPHOX] are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(R,S)-(Cyclooctadiene)Iridium[iPr-SpinPHOX] is known to undergo various types of reactions, including:
Substitution: The iridium complex can undergo substitution reactions, where ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with (R,S)-(Cyclooctadiene)Iridium[iPr-SpinPHOX] include hydrogen gas for hydrogenation, oxygen or peroxides for oxidation, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in solvents like dichloromethane or toluene .
Major Products
The major products formed from reactions involving (R,S)-(Cyclooctadiene)Iridium[iPr-SpinPHOX] depend on the specific reaction type. For example, asymmetric hydrogenation reactions yield chiral alcohols or amines, while oxidation reactions produce oxidized organic compounds, such as ketones or aldehydes .
Scientific Research Applications
(R,S)-(Cyclooctadiene)Iridium[iPr-SpinPHOX] has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which (R,S)-(Cyclooctadiene)Iridium[iPr-SpinPHOX] exerts its catalytic effects involves the coordination of the iridium center with the substrate, followed by the transfer of hydrogen or other atoms to the substrate. The chiral ligand iPr-SpinPHOX plays a crucial role in determining the enantioselectivity of the reaction by creating a chiral environment around the iridium center . The molecular targets and pathways involved in these reactions are primarily the unsaturated bonds in the substrates, which undergo hydrogenation or oxidation .
Comparison with Similar Compounds
Similar Compounds
(R,S)-(Cyclooctadiene)Rhodium[iPr-SpinPHOX]: Similar to the iridium complex, this rhodium complex is used in asymmetric catalysis but may exhibit different reactivity and selectivity profiles.
(R,S)-(Cyclooctadiene)Palladium[iPr-SpinPHOX]: Another related compound, used in various catalytic reactions, but with distinct mechanistic pathways and applications.
Uniqueness
(R,S)-(Cyclooctadiene)Iridium[iPr-SpinPHOX] stands out due to its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. Its unique chiral environment, provided by the iPr-SpinPHOX ligand, allows for the precise control of stereochemistry in the products, making it a preferred choice in the synthesis of chiral molecules .
Properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;diphenyl-[(5S)-9-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]spiro[4.4]nona-3,8-dien-4-yl]phosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H12BF24.C27H30NOP.C8H12.Ir/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-20(2)24-19-29-26(28-24)23-15-9-17-27(23)18-10-16-25(27)30(21-11-5-3-6-12-21)22-13-7-4-8-14-22;1-2-4-6-8-7-5-3-1;/h1-12H;3-8,11-16,20,24H,9-10,17-19H2,1-2H3;1-2,7-8H,3-6H2;/q-1;;;/b;;2-1-,8-7-;/t;24-,27+;;/m.1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNMTKVFUAFRHL-GAKNFCJRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC(C)C1COC(=N1)C2=CCCC23CCC=C3P(C4=CC=CC=C4)C5=CC=CC=C5.C1CC=CCCC=C1.[Ir] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC([C@@H]1N=C(OC1)C2=CCC[C@@]23C(=CCC3)P(C4=CC=CC=C4)C5=CC=CC=C5)C.C1/C=C\CC/C=C\C1.[Ir] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H54BF24IrNOP- | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1579.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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